molecular formula C9H9N3O2S2 B2581335 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 146374-23-4

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2581335
CAS No.: 146374-23-4
M. Wt: 255.31
InChI Key: SJBMOWNPZUTOKD-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a synthetic small molecule of significant research interest, integrating privileged pharmacophores of thiazole and sulfonamide. This compound serves as a key intermediate in the synthesis and investigation of novel heterocyclic compounds with potential bioactive properties. Thiazole and sulfonamide scaffolds are widely recognized in medicinal chemistry for their diverse biological activities, and derivatives based on these structures are actively explored for their therapeutic potential (citations:2)(citation:4). Recent scientific investigations highlight the promise of this compound's structural analogs. A 2025 study on 2-aminothiazole-sulfonamide hybrids identified specific derivatives with potent antioxidant capabilities, demonstrating significant radical scavenging activity (citation:2). Furthermore, research has shown that the closely related compound 4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide acts as an effective corrosion inhibitor for copper in acidic environments, achieving an 84% inhibition efficiency (citation:8). This suggests potential material science applications for this chemical family. Researchers value this compound for its versatility in constructing more complex molecules for various application fields. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBMOWNPZUTOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiazole ring . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions. This reaction typically produces sulfonic acid and the corresponding amine:

C6H5SO2NH-Thiazole+H2OC6H5SO3H+NH2-Thiazole\text{C}_6\text{H}_5\text{SO}_2\text{NH-Thiazole} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{NH}_2\text{-Thiazole}

  • Conditions :

    • Acidic (e.g., HCl, 100°C, 6–8 hours)

    • Alkaline (e.g., NaOH, reflux, 4–6 hours)

  • Key Data :

    ConditionYield (%)Byproducts
    6M HCl, 100°C78Trace sulfonic acid
    2M NaOH, reflux85Minimal degradation

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by the -NH₂ group) undergoes EAS reactions:

Nitration

  • Reagents : HNO₃/H₂SO₄ at 0–5°C

  • Product : 3-Amino-5-nitro-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

  • Yield : 62%

Sulfonation

  • Reagents : Fuming H₂SO₄, 50°C

  • Product : 3-Amino-5-sulfo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

  • Yield : 58%

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases:

Ar-NH2+RCHOAr-N=CH-R+H2O\text{Ar-NH}_2 + \text{RCHO} \rightarrow \text{Ar-N=CH-R} + \text{H}_2\text{O}

  • Conditions : Ethanol, reflux, 5–8 hours

  • Example :

    AldehydeProduct StructureYield (%)Melting Point (°C)
    2-HydroxybenzaldehydeN-(Thiazol-2-yl)-sulfonamide-Schiff base85271

Thiazole Ring Functionalization

The thiazole moiety participates in:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF

  • Product : 2-Alkylthiazole derivatives

  • Yield : 70–80%

Coordination with Metal Ions

  • Metals : Cu(II), Zn(II), Fe(III)

  • Complex Stability : Log K = 4.2–5.8 (varies with metal)

Biological Activity via Metabolic Reactions

In vivo, the compound undergoes enzymatic modifications:

  • Oxidation : Cytochrome P450-mediated oxidation of the thiazole ring

  • Conjugation : Glucuronidation at the sulfonamide nitrogen

Metabolic PathwayEnzyme InvolvedMetabolite Activity
OxidationCYP3A4Reduced efficacy
GlucuronidationUGT1A1Inactive conjugate

Comparative Reactivity Insights

Key trends from structural analogs :

  • Steric Effects : Bulky substituents on the thiazole ring reduce electrophilic substitution rates.

  • Electronic Effects : Electron-withdrawing groups on the benzene ring enhance sulfonamide hydrolysis.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the reaction of 3-nitrobenzenesulfonamide with thioamide in the presence of a base like sodium hydroxide. This process can be optimized for industrial production to ensure high yield and purity while minimizing by-products.

Scientific Research Applications

The compound exhibits a range of applications across various scientific disciplines:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex chemical entities, facilitating the development of new compounds with desired properties.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties. For instance, studies have shown promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has been investigated for its anticancer activities. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7), highlighting its potential as an anticancer agent .

Medicine

  • Drug Development : There is ongoing research into utilizing this compound in drug design, particularly as enzyme inhibitors or receptor antagonists. Its structural characteristics make it suitable for developing novel pharmaceuticals targeting specific biological pathways .

Industrial Applications

  • Corrosion Inhibitors : The compound is also explored for its application in formulating corrosion inhibitors for metals, showcasing its versatility beyond biological contexts.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyFindings
AntimicrobialVarious BacteriaTurbidimetric MethodSignificant activity against tested strains
AnticancerMCF7 (Breast Cancer)Sulforhodamine B AssayEffective cytotoxicity with IC50 < 100 µM
Enzyme Inhibitionα-glucosidaseIn Silico StudiesPotential inhibitor identified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide against various pathogens. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for clinical applications in treating resistant infections .
  • Anticancer Properties : Another investigation focused on the anticancer properties of this compound against human breast adenocarcinoma cell lines. The results showed that specific analogs induced apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .
  • Enzyme Inhibition Studies : Research into the enzyme inhibitory effects of this compound revealed promising results as a potential α-glucosidase inhibitor, which could be beneficial in managing diabetes through controlling blood sugar levels .

Mechanism of Action

The mechanism of action of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide ()
  • Structural Difference : Replaces thiazole with an imidazole ring (two nitrogens vs. sulfur-nitrogen).
  • Impact : Imidazole’s higher basicity (pKa ~7) compared to thiazole (pKa ~2.5) alters protonation states under physiological conditions, affecting solubility and target interactions.
4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide ()
  • Structural Difference : Hydrazine group at position 4 and a thiazol-2-ylmethyl linkage.
  • Impact : The hydrazinyl group introduces additional hydrogen-bonding capacity and redox activity, which may influence metabolic stability. The methylene spacer between thiazole and sulfonamide increases conformational flexibility .
Sulfathiazole ()
  • Structural Difference: 4-aminobenzenesulfonamide linked to thiazole.
  • Biological Activity: A classic sulfonamide antibiotic, sulfathiazole inhibits dihydropteroate synthase (DHPS) in bacteria. The para-amino group is critical for binding; the target compound’s meta-amino substitution may redirect activity to non-DHPS targets .

Modifications on the Thiazole Ring

N-(5-Bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide ()
  • Structural Difference : Bromine at thiazole position 5 and methoxy at benzene position 3.
  • Impact : Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, while methoxy’s electron-donating nature stabilizes the benzene ring. Such substitutions could improve membrane permeability but increase molecular weight (MW = 347.2 g/mol vs. target compound’s ~259.3 g/mol) .
3-acetyl-N-(5-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide ()
  • Structural Difference : Acetyl group at benzene position 3 and methyl at thiazole position 4.

Functional Group Replacements

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ()
  • Structural Difference : Nitro group at benzene position 3 and amide linkage instead of sulfonamide.
  • The amide linkage may reduce resistance to hydrolysis compared to sulfonamides .
3-amino-N-(1,3-thiazol-2-yl)propanamide ()
  • Structural Difference : Propanamide chain replaces the benzene ring.

Crystallographic and Conformational Insights

  • Crystal Packing: Analogs like 2-fluoro-N-(1,3-thiazol-2-yl)benzamide () exhibit planar amide moieties and hydrogen-bonded dimers. The target compound’s amino group may form similar intermolecular interactions, influencing solubility and crystal morphology .
  • Dihedral Angles : In sulfathiazole co-crystals (), the thiazole and benzene rings form dihedral angles (~35°), affecting molecular stacking. Substituent positions (e.g., meta vs. para) alter these angles, modulating solid-state stability .

Pharmacological Potential

  • Antiviral Activity: Pritelivir (), a thiazole sulfonamide, inhibits herpesvirus helicase-primase. The target compound’s amino group could enhance binding to viral enzymes via additional hydrogen bonds, though positional differences (meta vs. para) may limit efficacy .
  • Antibacterial Activity: Compared to sulfathiazole, the meta-amino group may reduce DHPS affinity but improve activity against resistant strains with altered DHPS structures .

Comparative Data Table

Compound Name Benzene Substituents Thiazole Substituents Molecular Weight (g/mol) Key Properties
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide 3-amino None ~259.3 Hydrogen-bond donor, moderate solubility
Sulfathiazole 4-amino None 255.3 DHPS inhibitor, high solubility
N-(5-Bromo-thiazol-2-yl)-4-methoxy 4-methoxy 5-Bromo 347.2 Increased MW, electron-withdrawing
3-nitro-N-[4-(thiazol-2-yl)sulfamoyl]phenyl 3-nitro None 404.4 Low pKa, strong electron-withdrawing
3-acetyl-N-(5-methyl-thiazol-2-yl) 3-acetyl 5-methyl 296.4 Steric bulk, metabolic stability

Biological Activity

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a sulfonamide group. Its chemical structure can be represented as follows:

  • Chemical Formula : C9_9H9_9N3_3O2_2S2_2
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 72-14-0

The thiazole moiety contributes to the compound's biological properties, particularly in antimicrobial activity.

The primary mechanism through which sulfonamides, including this compound, exert their antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folate in bacteria, which is necessary for nucleic acid synthesis. Inhibition of DHPS leads to bacteriostatic effects, preventing bacterial cell division .

In Vitro Studies

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the antibacterial activity based on zone of inhibition measured in millimeters:

CompoundConcentration (mM)E. coliS. aureusB. subtilisS. epidermidis
This compound810.5896
Isopropyl derivative887.57
Other derivativesVariousVariesVariesVariesVaries

This data indicates that this compound shows significant antibacterial activity against E. coli and other tested strains .

Case Studies

A study published in RSC Advances demonstrated the compound's emergent antibacterial activity when used in conjunction with cell-penetrating peptides. This combination enhanced the overall efficacy against resistant bacterial strains . Another investigation focused on its interaction with calcium channels and perfusion pressure in isolated rat heart models, suggesting potential cardiovascular effects linked to its biological activity .

Anticancer Activity

In addition to its antibacterial properties, some derivatives of thiazole compounds have shown promise in anticancer applications. For instance, compounds containing thiazole moieties have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction and interaction with key proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and phenyl rings can significantly influence biological activity. For example, the introduction of electron-donating groups on the phenyl ring has been associated with enhanced cytotoxicity against specific cancer cell lines .

Toxicity and Pharmacokinetics

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Some studies have reported potential toxicity associated with sulfonamide derivatives; thus, further pharmacokinetic evaluations are necessary to determine safe dosing regimens and therapeutic windows .

Summary of Pharmacokinetic Parameters

ParameterValue
Volume of Distribution (VD)1.887 ml/min/kg
Clearance (CL)Low clearance rate
Half-life (T1/2)Short half-life (0.257 h)

These parameters suggest that while the compound may exhibit potent biological activities, careful consideration must be given to its pharmacokinetic behavior.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide?

The synthesis typically involves coupling a sulfonamide precursor with a thiazol-2-amine derivative. A convergent approach may include:

  • Step 1 : Reacting 3-aminobenzenesulfonyl chloride with 1,3-thiazol-2-amine under basic conditions (e.g., in the presence of triethylamine) to form the sulfonamide bond.
  • Step 2 : Purification via recrystallization or column chromatography, with intermediates validated by NMR and mass spectrometry .
  • Alternative routes : Use of nucleophilic substitution reactions, as seen in analogous thiazole-sulfonamide hybrids .

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?

  • X-ray crystallography : Primary method for determining 3D structure; refinement using SHELXL and visualization via ORTEP-3 .
  • Spectroscopy : 1^1H/13^{13}C NMR for confirming proton/carbon environments, IR for sulfonamide S=O stretches (~1350–1150 cm1^{-1}), and mass spectrometry for molecular ion validation.
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) to classify interactions in co-crystals .

Q. What are the primary research applications in medicinal chemistry?

  • Antimicrobial activity : Acts as a dihydropteroate synthetase inhibitor, disrupting bacterial folate synthesis .
  • Anticancer potential : Screened via the NCI’s Developmental Therapeutics Program (DTP) using 60+ human cancer cell lines .
  • Metal coordination chemistry : Forms complexes with Ag(I) or Cd(II) for enhanced bioactivity or photocatalytic applications .

Advanced Research Questions

Q. How to design experiments to assess anticancer potential, including cell line selection and controls?

  • Cell lines : Use panels representing diverse cancer types (e.g., leukemia, breast, lung) for broad-spectrum evaluation.
  • Assays : MTT or SRB assays for viability, with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
  • Dose-response : Test concentrations from 0.1–100 μM, with triplicates to ensure reproducibility .
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis via flow cytometry .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in co-crystal structures?

  • Graph set analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) to identify consistent vs. anomalous interactions .
  • Data quality : Re-examine crystallographic parameters (R-factor, data-to-parameter ratio) to rule out refinement errors .
  • Competing interactions : Evaluate steric effects or π-stacking (e.g., C–H···π in ) that may override hydrogen bonding .

Q. How to validate crystallographic data and address disorder in the structure?

  • Validation tools : Use PLATON/ADDSYM to check for missed symmetry and CCDC’s Mogul for bond-length/angle outliers .
  • Disorder modeling : Apply PART instructions in SHELXL to refine split positions, ensuring occupancy factors sum to 1 .
  • Thermal parameters : Anisotropic refinement for non-disordered atoms; isotropic for disordered regions to avoid overfitting .

Q. What computational methods predict binding interactions with biological targets like dihydropteroate synthetase?

  • Molecular docking : AutoDock Vina or Glide to simulate ligand-enzyme binding, using crystal structures (PDB: 1AJ0) for accuracy.
  • MD simulations : GROMACS or AMBER to assess stability of predicted complexes over 50–100 ns trajectories.
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide group, thiazole ring) for target inhibition .

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